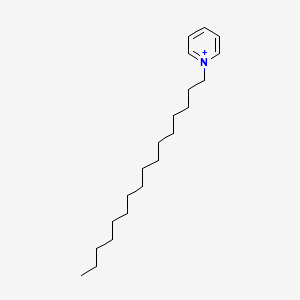

Cetylpyridinium

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Cetylpyridiniumchlorid ist eine quaternäre Ammoniumverbindung mit breitem antiseptischem Wirkungsspektrum. Es wird häufig in seiner Salzform, Cetylpyridiniumchlorid, verwendet, die in verschiedenen rezeptfreien Produkten wie Mundspülungen, Zahnpasten, Lutschtabletten, Rachensprays, Atemsprays und Nasensprays enthalten ist. Cetylpyridiniumchlorid ist bekannt für seine Fähigkeit, Zahnbelag und Zahnfleischentzündungen zu reduzieren, sowie für seine antimikrobielle Wirkung gegen eine Vielzahl von Bakterien und anderen Mikroorganismen .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Cetylpyridiniumchlorid kann durch ein kontinuierliches Flussverfahren synthetisiert werden, das die Reaktionszeit deutlich verkürzt und Ausbeute und Reinheit erhöht. Der Prozess beinhaltet die Reaktion von Cetylalkohol mit Pyridin in Gegenwart von Salzsäure. Die Reaktion wird typischerweise bei hohen Temperaturen und unter reinen Bedingungen durchgeführt, was zur Bildung von Cetylpyridiniumchlorid mit einer isolierten Produktausbeute von über 90 % und einer HPLC-Reinheit von über 99 % führt .

Industrielle Produktionsmethoden

Die industrielle Produktion von Cetylpyridiniumchlorid verwendet oft die kontinuierliche Flusssynthese aufgrund ihrer Effizienz und Nachhaltigkeit. Dieses Verfahren ermöglicht die großtechnische Herstellung von Cetylpyridiniumchlorid mit hohen Ausbeuten und Reinheiten, was es für den Einsatz in verschiedenen Konsumprodukten geeignet macht .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Cetylpyridinium chloride can be synthesized through a continuous flow protocol that significantly reduces reaction time and enhances yield and purity. The process involves the reaction of cetyl alcohol with pyridine in the presence of hydrochloric acid. The reaction is typically carried out at high temperatures and under neat conditions, resulting in the formation of this compound chloride with an isolated product yield of over 90% and an HPLC purity of over 99% .

Industrial Production Methods

The industrial production of this compound chloride often employs continuous flow synthesis due to its efficiency and sustainability. This method allows for the large-scale production of this compound chloride with high yields and purity, making it suitable for use in various consumer products .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Cetylpyridiniumchlorid durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Cetylpyridiniumchlorid kann zu Cetylpyridiniumoxid oxidiert werden.

Reduktion: Reduktionsreaktionen können Cetylpyridiniumchlorid wieder in Cetylalkohol und Pyridin umwandeln.

Substitution: Cetylpyridiniumchlorid kann Substitutionsreaktionen eingehen, bei denen das Chloridion durch andere Anionen ersetzt wird.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Verschiedene Anionen wie Bromid, Iodid und Nitrat können in Substitutionsreaktionen verwendet werden.

Wichtigste gebildete Produkte

Oxidation: Cetylpyridiniumoxid.

Reduktion: Cetylalkohol und Pyridin.

Substitution: Cetylpyridiniumbromid, Cetylpyridiniumiodid und Cetylpyridiniumnitrat.

Wissenschaftliche Forschungsanwendungen

Cetylpyridiniumchlorid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Als Tensid und Phasentransferkatalysator in verschiedenen chemischen Reaktionen eingesetzt.

Biologie: Wird zum Studium von Zellmembranen und antimikrobieller Aktivität eingesetzt.

Medizin: In Mundpflegeprodukten zur Reduzierung von Zahnbelag und Zahnfleischentzündungen eingesetzt, sowie als antimikrobielles Mittel in Rachensprays und Lutschtabletten.

Industrie: Wird zur Desinfektion von medizinischen Geräten und Geflügel sowie zur Formulierung von Körperpflegeprodukten verwendet

Wirkmechanismus

Cetylpyridiniumchlorid entfaltet seine Wirkung durch Interaktion mit den Zellmembranen von Bakterien und anderen Mikroorganismen. Das positiv geladene Cetylpyridiniumion bindet an die negativ geladenen Phosphatgruppen auf der Oberfläche von biologischen Membranen, was zu einer Membranstörung und zum Austritt von Zellinhalten führt. Dies führt zum Absterben der Mikroorganismen .

Wirkmechanismus

Cetylpyridinium chloride exerts its effects by interacting with the cell membranes of bacteria and other microorganisms. The positively charged this compound ion binds to the negatively charged phosphate groups on the surface of biological membranes, leading to membrane disruption and leakage of cellular contents. This results in the death of the microorganisms .

Vergleich Mit ähnlichen Verbindungen

Cetylpyridiniumchlorid ähnelt anderen quaternären Ammoniumverbindungen wie Benzalkoniumchlorid und Chlorhexidin. Es zeichnet sich durch seine breite antimikrobielle Wirkung und seine Fähigkeit aus, Zahnbelag und Zahnfleischentzündungen zu reduzieren. Andere ähnliche Verbindungen sind:

Benzalkoniumchlorid: Wird als Desinfektionsmittel und Antiseptikum verwendet.

Chlorhexidin: Wird in Mundpflegeprodukten und als chirurgisches Peeling eingesetzt.

Dodecylpyridiniumchlorid: Eine weitere quaternäre Ammoniumverbindung mit antimikrobiellen Eigenschaften

Cetylpyridiniumchlorid sticht durch seine Wirksamkeit in Mundpflegeprodukten und seine breite antimikrobielle Wirkung hervor.

Eigenschaften

Key on ui mechanism of action |

When incorporated into mouthwashes, toothpastes, lozenges, or mouth sprays, cetylpyridinium chloride is expected to elicit a mechanism of action that decreases new dental plaque growth, decreases or removes existing dental plaque, diminishes the growth of pathogenic bacteria, and inhibits the production of virulence factors. Cetylpyridinium chloride is a quaternary ammonium compound that demonstrates a broad spectrum anti-bacterial activity. It possesses a cationic surface active agent surfactant which can absorb readily to oral surfaces. The molecules of this agent have both hydrophilic and hydrophobic groups. In action, the positively charged hydrophilic region of cetylpyridinium chloride molecules enables the compound to interact with microbial cell surfaces and even integrate into the bacterial cytoplasmic membrane. Consequently, there is a resultant disruption of bacterial membrane integrity causing a leakage of bacterial cytoplasmic components, interference with cellular metabolism, inhibition of cell growth, and ultimately - cell death. Moreover, cetylpyridinium chloride can also inhibit the synthesis of insoluble glucan by streptococcal glucosyltransferase, adsorb to pellicle-covered enamel, and inhibit co-adhesion of bacteria, and bind streptococcus mutans biofilms. This ability of cetylpyridinium chloride to be able to adsorb to pellicle covered enamel imparts substantivity to the compound molecules - that is retention in the mouth and continued antimicrobial activity for a period of time after rinsing. Taking these mechanisms into consideration, cetylpyridinium chloride may be considered an active ingredient that is effective in the treatment and prevention of bacterial or fungal disorders of the oropharyngeal cavity. |

|---|---|

CAS-Nummer |

7773-52-6 |

Molekularformel |

C21H38N+ |

Molekulargewicht |

304.5 g/mol |

IUPAC-Name |

1-hexadecylpyridin-1-ium |

InChI |

InChI=1S/C21H38N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-22-20-17-15-18-21-22/h15,17-18,20-21H,2-14,16,19H2,1H3/q+1 |

InChI-Schlüssel |

NEUSVAOJNUQRTM-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCC[N+]1=CC=CC=C1 |

Kanonische SMILES |

CCCCCCCCCCCCCCCC[N+]1=CC=CC=C1 |

Key on ui other cas no. |

7773-52-6 |

Synonyme |

Angifonil Anhydrous, Cetylpyridinium Chloride Biosept Catamium Ceepryn Chloride Cetamium Cetylpyridinium Cetylpyridinium Chloride Cetylpyridinium Chloride Anhydrous Cetylpyridium Cetylyre Chloride Anhydrous, Cetylpyridinium Chloride, Ceepryn Chloride, Cetylpyridinium Dobendan Hexadecylpyridinium Merocets Pristacin Pyrisept Sterogenol |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

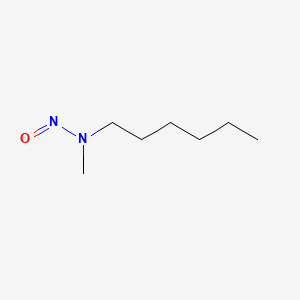

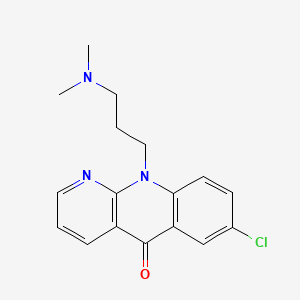

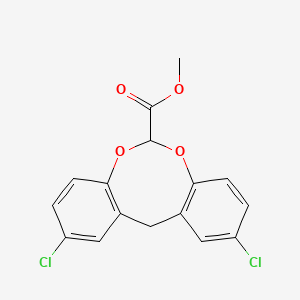

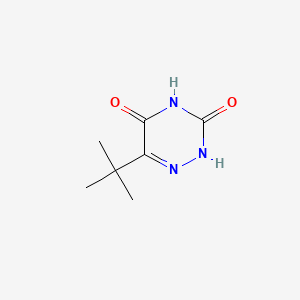

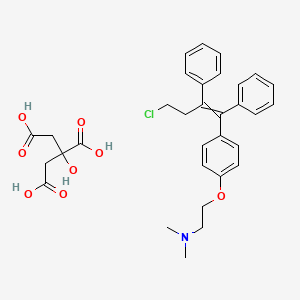

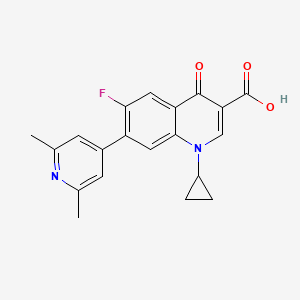

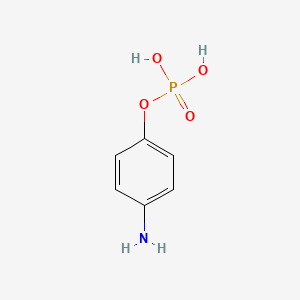

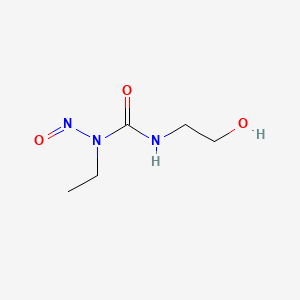

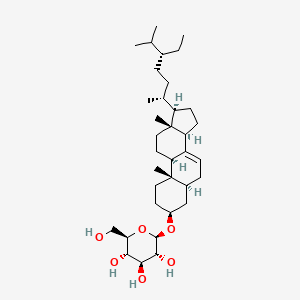

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.